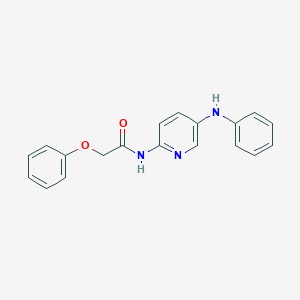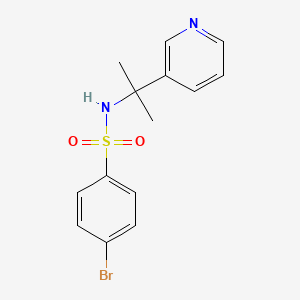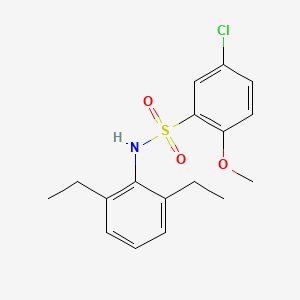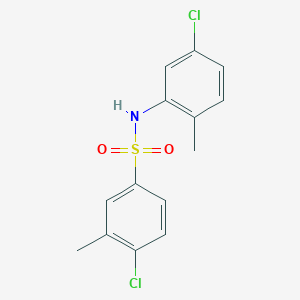![molecular formula C22H26N2O3S B6643223 3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit remarkable biological activities that make it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole involves its binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine neurotransmission, leading to the observed antipsychotic and antinociceptive activities. The exact mechanism of this inhibition is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole has been shown to exhibit potent binding affinity for the dopamine D2 receptor, leading to the inhibition of dopamine neurotransmission. This inhibition results in the observed antipsychotic and antinociceptive activities. In addition, this compound has been found to exhibit low toxicity in animal models, suggesting its potential as a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole in lab experiments is its potent binding affinity for the dopamine D2 receptor, making it a valuable tool for studying this receptor. However, a limitation of using this compound is its relatively complex synthesis method, which may limit its availability for widespread use.
Zukünftige Richtungen
There are several future directions for the investigation of 3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole. One direction is the further investigation of its mechanism of action, including the exact mechanism of dopamine neurotransmission inhibition. Another direction is the investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for widespread use in research.
Synthesemethoden
The synthesis of 3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole involves the reaction of 1-(4-methoxyphenyl)piperidin-4-amine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a sulfonyl chloride reagent. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is purified by column chromatography to obtain a white solid that can be further characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole has been investigated for its potential applications in medicinal chemistry. It has been found to exhibit potent binding affinity for the dopamine D2 receptor, which is a target for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been shown to possess antipsychotic and antinociceptive activities in animal models, suggesting its potential as a therapeutic agent. In addition, 3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole has been investigated for its potential as a molecular probe for studying the dopamine D2 receptor.
Eigenschaften
IUPAC Name |
3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-21(20-5-3-4-6-22(20)23-16)15-17-11-13-24(14-12-17)28(25,26)19-9-7-18(27-2)8-10-19/h3-10,17,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMFDGIBTVAPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)
![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)



